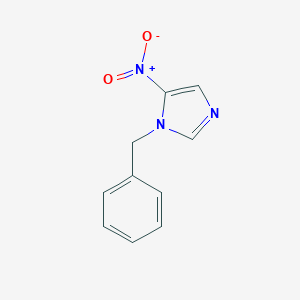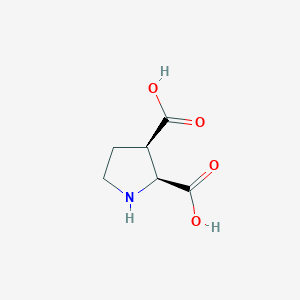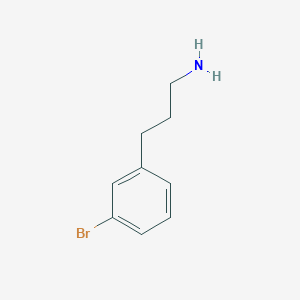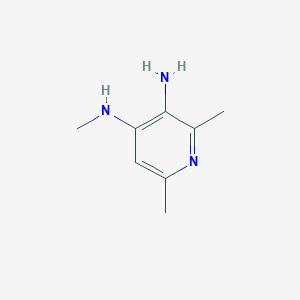
4-N,2,6-trimethylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N,2,6-trimethylpyridine-3,4-diamine, also known as MeTAD, is a small organic molecule that has gained significant attention in the field of organic electronics. It has been widely used as a hole transport material in perovskite solar cells due to its high hole mobility and stability.
作用机制
In perovskite solar cells, 4-N,2,6-trimethylpyridine-3,4-diamine acts as a hole transport material, facilitating the movement of positive charges from the perovskite layer to the electrode. 4-N,2,6-trimethylpyridine-3,4-diamine forms a p-type semiconductor layer at the interface between the perovskite layer and the electrode, which helps to prevent recombination of charges and improve the efficiency of the solar cell.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-N,2,6-trimethylpyridine-3,4-diamine. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
实验室实验的优点和局限性
4-N,2,6-trimethylpyridine-3,4-diamine has several advantages as a hole transport material in perovskite solar cells, including high hole mobility, stability, and compatibility with different perovskite compositions. However, it also has limitations such as the need for careful handling due to its sensitivity to air and moisture, and the potential for degradation over time.
未来方向
There are several future directions for research on 4-N,2,6-trimethylpyridine-3,4-diamine. One area of interest is the development of more efficient and stable perovskite solar cells using 4-N,2,6-trimethylpyridine-3,4-diamine as a hole transport material. Another area of research is the application of 4-N,2,6-trimethylpyridine-3,4-diamine in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. Additionally, 4-N,2,6-trimethylpyridine-3,4-diamine has potential applications in catalysis and as a redox mediator in electrochemical reactions, which could be explored further.
合成方法
4-N,2,6-trimethylpyridine-3,4-diamine can be synthesized through a two-step process. In the first step, 2,6-dimethylpyridine-3,5-diamine is synthesized by reacting 2,6-lutidine with nitrous acid. In the second step, 2,6-dimethylpyridine-3,5-diamine is further reacted with formaldehyde and formic acid to obtain 4-N,2,6-trimethylpyridine-3,4-diamine.
科学研究应用
4-N,2,6-trimethylpyridine-3,4-diamine has been widely used in perovskite solar cells as a hole transport material due to its high hole mobility and stability. It has also been used in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. 4-N,2,6-trimethylpyridine-3,4-diamine has also been studied for its potential application in catalysis and as a redox mediator in electrochemical reactions.
属性
CAS 编号 |
193690-78-7 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-N,2,6-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)6(2)11-5/h4H,9H2,1-3H3,(H,10,11) |
InChI 键 |
WMLPIQZSPLZPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
规范 SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
同义词 |
3,4-Pyridinediamine, N4,2,6-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



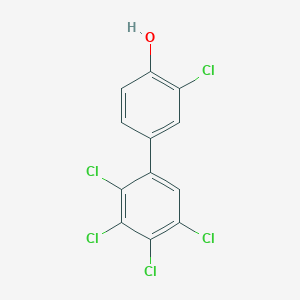
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)

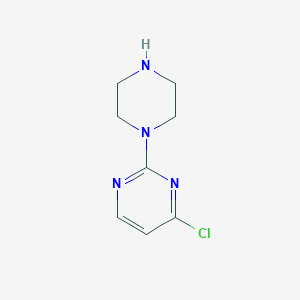

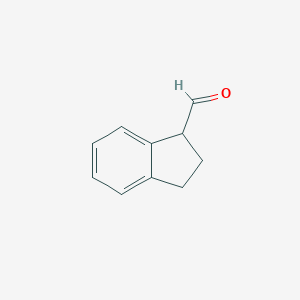
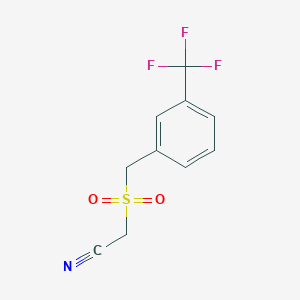



![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
